Isoindoline-5-carbonitrile
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,3-dihydro-1H-isoindole-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2/c10-4-7-1-2-8-5-11-6-9(8)3-7/h1-3,11H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHIKDNWKXUBYHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1)C=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80591961 | |
| Record name | 2,3-Dihydro-1H-isoindole-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80591961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
263888-58-0 | |
| Record name | 2,3-Dihydro-1H-isoindole-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80591961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Given the Comprehensive Nature Requested, I Will Structure This with Major Sections on Synthesis, Reactivity, Theoretical Aspects, Characterization, Applications in Organic Synthesis, and Specific Research Areas Like Supramolecular and Coordination Chemistry, Including Mechanistic and Derivative Studies Where Applicable.1. Synthetic Methodologies for Isoindoline 5 Carbonitrile and Its Derivatives
Precursor-Based Synthesis Routes
These methods are foundational, often relying on the functionalization of a pre-formed isoindoline (B1297411) or isoindole ring.
Synthesis from Isoindole Derivatives
The transformation of existing isoindole or isoindoline derivatives is a common strategy. This can involve the introduction or modification of functional groups on the heterocyclic or carbocyclic ring. For instance, the oxidation of 5-cyanoisoindoline can yield isoindoline-5-carboxylic acid, demonstrating a functional group interconversion on the core structure.
Another approach involves starting with a more complex isoindole derivative and modifying it to obtain the desired carbonitrile. The synthesis of N-t-butoxycarbonyl-5-cyanoisoindoline has been achieved starting from N-benzyl-5-methoxycarbonylisoindoline, showcasing a sequence of deprotection, functional group conversion, and re-protection to arrive at the target molecule. epo.org Similarly, derivatives such as 2-Hydroxy-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carbonitrile can be prepared from isoindole precursors like 3-amino-4-hydroxyphthalic acid through reaction with specific reagents under elevated temperatures. The functionalization of the aromatic ring of isoindoline precursors, such as through bromination, provides intermediates that can be further elaborated to introduce the cyano group or other functionalities. researchgate.net
Synthesis from Aryl Halides via Cyanation Reactions
A prevalent method for introducing the nitrile group onto the aromatic ring of the isoindoline scaffold is through the cyanation of a corresponding aryl halide precursor (e.g., 5-bromo-isoindoline). Transition metal catalysis is central to these transformations.
Palladium-Catalyzed Cyanation
Palladium-catalyzed cyanation reactions are a powerful tool for the synthesis of aryl nitriles from aryl halides. scispace.com This methodology has been successfully applied to the synthesis of isoindoline-5-carbonitrile derivatives. For example, photoinduced nickel-catalyzed cyanation has been used to produce 2-methyl-1,3-dioxothis compound from its corresponding aryl bromide. doi.org A key advantage of these methods is the use of less toxic cyanide sources. Potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) has emerged as a "green" cyanide source for the palladium-catalyzed cyanation of various aryl halides, proceeding in high yields. scispace.com The related synthesis of 5-cyanoindole (B20398) from 5-bromoindole (B119039) further illustrates the utility of this approach for related heterocyclic systems. google.com
Table 1: Examples of Palladium-Catalyzed Cyanation
| Precursor | Cyanide Source | Catalyst System | Product | Yield | Reference |
| 5-Bromo-N-t-butoxycarbonylisoindoline | Zn(CN)₂ | Pd₂(dba)₃ / dppf | N-t-butoxycarbonyl-5-cyanoisoindoline | - | epo.org |
| Aryl Bromides/Iodides | K₄[Fe(CN)₆] | Palladacycle complex | Aryl Nitriles | High | scispace.com |
| 5-Bromo-2-methyl-1,3-dioxoisoindoline | - | Nickel Catalyst (Photoinduced) | 2-methyl-1,3-dioxothis compound | 47% | doi.org |
| 5-Bromoindole | - | - | 5-Cyanoindole | 98% | google.com |
Zinc-Mediated Cyanation
Zinc cyanide (Zn(CN)₂) is another widely used reagent in transition metal-catalyzed cyanation reactions. It is often employed in palladium-catalyzed processes as the cyanide source. epo.org While direct, non-catalyzed zinc-mediated cyanation is less common, zinc plays a crucial role in various related synthetic transformations. For example, a metal-free, cine-cyanation of alkenes has been achieved using zinc cyanide in the presence of potassium fluoride. chemrxiv.org In other multicomponent reactions, zinc reagents like dialkyl zinc (Me₂Zn) can be used to activate C-H bonds, and zinc salts such as zinc bromide (ZnBr₂) can act as Lewis acids to activate other functional groups within the reaction. acs.orgchinesechemsoc.org
Cyclization Reactions in this compound Synthesis
Constructing the isoindoline ring system via cyclization is a versatile approach that allows for the assembly of the core structure from simpler, often acyclic, precursors.
Direct Cyclization Approaches
A variety of cyclization strategies have been developed for the synthesis of the isoindoline scaffold. These include:
Amination of Dihalides : A traditional method involves the reaction of primary amines with α,α'-bishalo-ortho-xylenes to form N-substituted isoindolines. unipi.it
Reductive C-N Coupling : N-substituted isoindolinones can be synthesized through the reductive C-N coupling and intramolecular amidation of 2-carboxybenzaldehyde (B143210) with amines. organic-chemistry.org
Multicomponent Reactions : The condensation of an aromatic aldehyde containing a nitrile group at the 5-position with other reagents can lead to substituted isoindolinones, such as 3,3-Dimethyl-1-oxothis compound. The Strecker multicomponent synthesis between 2-formylbenzoate, an amine, and potassium cyanide can also produce cyanoisoindolinones. beilstein-journals.org
Palladium-Catalyzed Cyclization : Palladium catalysis can be used to construct the isoindoline ring. For instance, a palladium-catalyzed reaction between an aziridine (B145994) and an isocyanide can yield isoindoline derivatives. researchgate.net More complex cascades, such as a -phospha-Brook rearrangement-initiated palladium-catalyzed cyclization, have been developed for the selective synthesis of 2H-isoindole-1-carbonitrile derivatives. researchgate.netresearchgate.net
Rhodium-Catalyzed Cyclization : Rhodium(III) catalysis enables the oxidative alkenylation of N-benzyltriflamides followed by an intramolecular cyclization to directly synthesize highly substituted isoindoline frameworks. researchgate.net
Intramolecular C-H/N-H Coupling : A direct palladium-catalyzed coupling of C-H and N-H bonds provides a modern route to form the isoindoline ring, often utilizing a directing group to achieve the desired cyclization. nih.gov
Table 2: Comparison of Direct Cyclization Methods
| Method | Key Precursors | Catalyst/Reagents | Key Features | Reference |
| Amination of Dihalides | α,α'-Bishalo-ortho-xylenes, Primary Amines | Microwave Irradiation | Traditional, good yields for N-substituted isoindolines. | unipi.it |
| Multicomponent Condensation | 5-Cyano aromatic aldehyde, Dimedone, Ammonium (B1175870) acetate | Piperidine | Efficient for multiply substituted isoindolinones. | |
| Pd-Catalyzed Cyclization | Aziridine, Isocyanide | Pd catalyst | Forms isoindoline derivatives in moderate to good yields. | researchgate.net |
| Rh(III)-Catalyzed Cyclization | N-Benzyltriflamides, Olefins | Rh(III) catalyst, Oxidant | Direct synthesis of highly substituted isoindolines. | researchgate.net |
| Intramolecular C-H/N-H Coupling | Picolinamide-protected amines | Pd(OAc)₂, PhI(OAc)₂ | Modern, direct approach for indoline (B122111) and isoindoline formation. | nih.gov |
Intramolecular Cyclization Strategies
Intramolecular cyclization is a fundamental approach for the synthesis of isoindoline scaffolds. These strategies typically involve the formation of a carbon-nitrogen bond to close the five-membered ring. The presence of an electron-withdrawing group like a nitrile at the 5-position can influence the reactivity of the precursors and the efficiency of the cyclization.
One common method involves the acid-catalyzed intramolecular hydroamination of 2-alkenylphenylsulphonamides. This reaction proceeds through the formation of a benzylic cationic intermediate which is then trapped by the nitrogen of the sulfonamide. While this method has been shown to be effective for a range of substituted isoindolines, its specific application to substrates bearing a 5-cyano group would depend on the stability of the cationic intermediate and the nucleophilicity of the nitrogen atom, which can be modulated by the protecting group. unipi.it
Another approach is the intramolecular cyclization of 2-(acetylaminomethyl)styrenes. Treatment of these compounds with iodine in the presence of a base like sodium hydrocarbonate leads to a regioselective conversion to 1-iodomethylisoindolines in good yields. unipi.it In this reaction, iodine acts as a Lewis acid, activating the double bond for the nucleophilic attack of the amine moiety. The nitrile group at the 5-position is expected to be compatible with these reaction conditions.
A versatile one-pot, three-component synthesis of N-substituted 3-oxoisoindoline-1-carbonitrile derivatives has been developed using 2-carboxybenzaldehyde, a primary amine, and trimethylsilyl (B98337) cyanide (TMSCN) catalyzed by sulfamic acid. This method proceeds under mild and environmentally benign conditions, affording the products in good yields. semanticscholar.org Although this yields an oxo-isoindoline derivative, it represents a valuable route to a closely related scaffold.
Table 1: Intramolecular Cyclization for the Synthesis of Isoindoline Derivatives
| Starting Material | Reagents and Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 2-Alkenylphenylsulphonamides | Triflic acid (catalytic) | N-Sulfonylisoindolines | Excellent | unipi.it |
| 2-(Acetylaminomethyl)styrenes | I₂, NaHCO₃, Acetonitrile (B52724) | 1-Iodomethylisoindolines | Good | unipi.it |
| 2-Carboxybenzaldehyde, Primary Amine, TMSCN | Sulfamic acid (10 mol%), EtOH, reflux | N-Substituted 3-oxoisoindoline-1-carbonitriles | Good | semanticscholar.org |
Advanced Synthetic Approaches
To improve efficiency, selectivity, and environmental friendliness, advanced synthetic methods have been developed for the construction of the isoindoline ring system. These include microwave-assisted synthesis, metal-catalyzed cyclizations, and photoinduced reactions.
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating organic reactions. The use of microwave irradiation can lead to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. researchgate.netrsc.orgmdpi.comresearchgate.net
A notable application of microwave assistance is in the synthesis of N-substituted isoindolines from α,α'-bishalo-ortho-xylenes and primary amines in a sealed vessel under aqueous conditions. This method has been shown to be highly effective, providing the desired isoindolines in good to excellent yields. unipi.it The reaction is compatible with a range of functional groups, including those that are electron-withdrawing, suggesting its applicability to the synthesis of this compound. researchgate.net
Another microwave-assisted protocol involves the synthesis of spirooxindoles, which are structurally related to isoindolines, via 1,3-dipolar cycloaddition reactions. These reactions often proceed with high regio- and stereoselectivity. mdpi.com The efficiency and selectivity of these microwave-promoted reactions highlight their potential for the synthesis of complex heterocyclic systems like functionalized isoindolines.
Table 2: Microwave-Assisted Synthesis of Isoindoline Derivatives
| Starting Materials | Reaction Type | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| α,α'-Bishalo-ortho-xylenes, Primary Amines | Heterocyclization | Aqueous, MW, sealed vessel | N-Substituted Isoindolines | Good to Excellent | unipi.it |
| Isatins, Chalcones, Amino Acids | 1,3-Dipolar Cycloaddition | MeOH, MW, 80 °C | Functionalized Spiro[indoline-3,2′-pyrrolidin]-2-ones | Up to 98% | mdpi.com |
Transition metal catalysis offers a powerful and versatile platform for the synthesis of isoindolines, often proceeding with high efficiency and selectivity under mild conditions. Various metals, including palladium, copper, and others, have been employed in these transformations.
A significant advancement in the synthesis of functionalized isoindoles is the palladium-catalyzed cyclization reaction initiated by a researchgate.netmdpi.com-phospha-Brook rearrangement. This methodology allows for the base-controlled selective synthesis of 2H-isoindole-1-carboxamide and 2H-isoindole-1-carbonitrile derivatives. researchgate.netmdpi.comresearchgate.net The reaction features a double insertion of isocyanide and proceeds under ambient temperature conditions, highlighting its efficiency and operational simplicity. mdpi.comresearchgate.net Mechanistic studies indicate that the researchgate.netmdpi.com-phospha-Brook rearrangement is a key step in this novel and concise strategy for accessing 2H-isoindole derivatives. researchgate.netmdpi.com
This method is particularly relevant as it directly provides access to isoindole-1-carbonitrile derivatives, which are closely related to the target compound, this compound. The reaction conditions are mild, and the process demonstrates good functional group tolerance.
Table 3: Palladium-Catalyzed researchgate.netmdpi.com-Phospha-Brook Rearrangement for Isoindole Synthesis
| Starting Materials | Catalyst/Reagents | Product | Key Features | Reference |
|---|---|---|---|---|
| o-Bromobenzaldehydes, Isocyanides | Palladium catalyst, Base | 2H-Isoindole-1-carbonitrile derivatives | Double isocyanide insertion, ambient temperature | researchgate.netmdpi.comresearchgate.net |
Copper-catalyzed reactions have been widely explored for the formation of carbon-nitrogen and carbon-carbon bonds. In the context of isoindoline synthesis, copper-catalyzed cyanomethylation presents a potential route. While direct cyanomethylation to form this compound is not explicitly detailed, related transformations suggest the feasibility of this approach.
For instance, copper-catalyzed cyanoalkylative aziridination of N-sulfonyl allylamines with alkyl nitriles has been developed, which can lead to the formation of five-membered heterocycles, including isoindoline derivatives, in good yields. semanticscholar.org Furthermore, copper-catalyzed cyanomethylation of imines and α,β-alkenes using acetonitrile as both the solvent and the cyano source has been reported for the synthesis of various nitriles. rsc.orgxmu.edu.cn These methods demonstrate the utility of copper catalysis in introducing a cyano group and forming heterocyclic structures. The compatibility of these reactions with a pre-existing nitrile on the aromatic ring would be a key consideration for the synthesis of this compound.
Table 4: Copper-Catalyzed Reactions for the Synthesis of Nitrile-Containing Compounds
| Starting Materials | Catalyst/Reagents | Reaction Type | Product | Yield | Reference |
|---|---|---|---|---|---|
| N-Sulfonyl allylamines, Alkyl nitriles | Cu catalyst, 2,2'-bipyridine | Cyanoalkylative aziridination | Isoindoline derivatives | 85% | semanticscholar.org |
| Imines, Acetonitrile | Cu(OAc)₂ | Cyanomethylation | Arylacrylonitriles | Good to Excellent | rsc.orgxmu.edu.cn |
Photoinduced radical cyclizations offer a powerful and often mild method for the construction of heterocyclic rings. These reactions are typically initiated by the generation of a radical species, which then undergoes an intramolecular cyclization.
The synthesis of isoindolinones and related spirolactams has been achieved through the photoinduced reductive intramolecular radical cyclization of aryl iodide derivatives. acs.orgnih.gov This process can be enabled by the generation of a CO₂ radical anion from cesium formate (B1220265) under irradiation. While this specific example leads to an isoindolinone, the underlying principle of generating an aryl radical that undergoes cyclization could potentially be adapted for the synthesis of this compound from a suitable precursor. The compatibility of the nitrile group with the radical reaction conditions would be a crucial factor.
Furthermore, photocatalyzed intramolecular aryl radical cyclizations have been employed for the synthesis of polycyclic indolyl heterocycles, demonstrating the versatility of this approach in constructing complex nitrogen-containing ring systems. organic-chemistry.org These methods often proceed under visible light irradiation and in the presence of a sacrificial electron donor.
Table 5: Photoinduced Radical Cyclization for Heterocycle Synthesis
| Starting Material | Conditions | Reaction Type | Product | Reference |
|---|---|---|---|---|
| Aryl iodide derivatives | Photoinduced, Cesium formate | Reductive intramolecular radical cyclization | Isoindolinones, Spirolactams | acs.orgnih.gov |
| N-(2-chlorobenzoyl)indole | Visible light, DIPEA | Photocatalyzed intramolecular aryl radical cyclization | Polycyclic indolyl heterocycles | organic-chemistry.org |
Metal-Catalyzed Cyclization Reactions
Chiral Synthesis and Stereochemical Control
The synthesis of specific stereoisomers of this compound and its derivatives is a critical area of research, driven by the distinct biological activities and chemical properties exhibited by different enantiomers and diastereomers. Methodologies that control the three-dimensional arrangement of atoms are essential for accessing enantiopure compounds for pharmaceutical and materials science applications. These strategies primarily involve enantioselective and diastereoselective reactions, where a chiral catalyst, auxiliary, or reagent influences the formation of one stereoisomer over others.
The asymmetric construction of the isoindoline scaffold, which can be applied to 5-cyano-substituted precursors, relies on a variety of advanced synthetic strategies. These methods introduce chirality and control the relative stereochemistry of substituents, leading to highly functionalized and stereochemically defined products.
Catalytic Asymmetric Synthesis: Palladium-catalyzed reactions are at the forefront of enantioselective isoindoline synthesis. One powerful approach is the asymmetric desymmetrization of prochiral starting materials. For instance, a palladium/mono-N-protected amino acid (MPAA) system can catalyze the enantioselective C–H activation and [4+1] annulation of diarylmethyltriflamides with olefins to build chiral cis-1,3-disubstituted isoindoline derivatives. nih.govresearchgate.net The use of readily available L- or D-phenylalanine-derived ligands allows access to either enantiomer of the final product with high stereoselectivity. nih.govresearchgate.net
Another significant method is the palladium-catalyzed asymmetric intramolecular allylic C–H amination. This reaction transforms o-allylbenzylamines into a variety of chiral isoindolines in high yields and with excellent enantioselectivities (up to 98% ee). chinesechemsoc.org The success of this transformation often relies on the use of specialized chiral phosphoramidite (B1245037) ligands that can effectively induce chirality in the complex coordination environment of the palladium catalyst. chinesechemsoc.org
Organocatalysis also provides effective routes. Bifunctional chiral ammonium salts, acting as phase-transfer catalysts, have been used in the asymmetric cascade synthesis of isoindolinones, which are key precursors to isoindolines. d-nb.info These catalysts, often derived from structures like 1,2-cyclohexanediamine, can direct the stereochemical outcome of cascade reactions to produce building blocks of high enantiomeric purity. d-nb.info
Substrate-Controlled Diastereoselective Synthesis: The use of chiral auxiliaries attached to the substrate is a classic and reliable strategy for controlling stereochemistry. The Ellman auxiliary (N-tert-butanesulfinamide) is particularly effective. Chiral N-(tert-butanesulfinyl)imines, derived from the condensation of the auxiliary with ortho-substituted benzaldehydes (e.g., an ortho-vinyl or ortho-formyl benzonitrile (B105546) derivative), can undergo highly diastereoselective additions. beilstein-journals.org A tandem reaction involving the diastereoselective addition of a nucleophile to the imine, followed by an intramolecular aza-Michael reaction, allows for the construction of 1,3-disubstituted isoindolines with excellent stereocontrol. beilstein-journals.orgfigshare.com This method has been successfully applied to synthesize various fluorinated isoindolines, often as single isomers. figshare.com
Similarly, rhodium-catalyzed tandem reactions, such as the oxidative olefination–cyclization of chiral 4-aryl cyclic sulfamidates, can produce 1,3-disubstituted isoindolines with high diastereoselectivity and without significant loss of enantiomeric purity from the starting material. thieme-connect.com
The table below summarizes key findings from various stereoselective synthetic methods applicable to the isoindoline framework.
| Method | Catalyst/Auxiliary | Key Substrates | Stereoselectivity | Reference |
|---|---|---|---|---|
| Pd-Catalyzed Asymmetric C–H Annulation | Pd(OAc)₂ / Boc-L-Leu-OH | Diarylmethyltriflamide, Olefins | 72% yield, 75:25 er | nih.gov |
| Pd-Catalyzed Asymmetric Allylic C–H Amination | Pd(dba)₂ / Chiral Phosphoramidite Ligand | o-Allylbenzylamine | Up to 98% yield, up to 98% ee | chinesechemsoc.org |
| Phase-Transfer Catalysis Cascade | Bifunctional Chiral Ammonium Salt | 2-Formylbenzoate, Nitromethane | Up to 95% ee | d-nb.info |
| Tandem Nucleophilic Addition/Aza-Michael Reaction | (R)-N-tert-Butanesulfinamide | N-Sulfinylimine from o-vinylbenzaldehyde | High diastereoselectivity (>95:5 dr) | beilstein-journals.org |
| Rh-Catalyzed Tandem Olefination/Cyclization | [RhCp*Cl₂]₂ | Chiral 4-Aryl Cyclic Sulfamidates, Alkenes | High diastereoselectivity | thieme-connect.com |
The precise three-dimensional structure of a molecule, defined by its stereochemistry, is fundamental to its function. For this compound derivatives, the spatial arrangement of substituents on the chiral centers of the isoindoline ring dictates how the molecule interacts with its environment, particularly with other chiral entities like biological receptors or as a component in a catalytic system. ontosight.ai
In medicinal chemistry, the separation of a racemic mixture into its constituent enantiomers is often a crucial step, as enantiomers frequently exhibit different pharmacological and toxicological profiles. A higher biological activity is often associated with one enantiomer, while the other may be less active or even contribute to undesirable side effects. d-nb.info The anxiolytic drug Pazinaclone, a complex isoindolinone derivative, serves as a prominent example. Pharmacological studies have shown that only the (S)-enantiomer is responsible for binding to the benzodiazepine (B76468) receptor, which mediates its therapeutic effect. nih.gov Furthermore, pharmacokinetic studies have revealed stereoselectivity in plasma protein binding, leading to a twofold higher steady-state concentration of the active (S)-isomer compared to the (R)-isomer, although their intrinsic metabolic clearances are similar. nih.govscispace.com This underscores the profound impact of stereochemistry on the efficacy and disposition of a drug.
Beyond pharmacology, chiral isoindoline derivatives are valuable as ligands in the field of asymmetric catalysis. dntb.gov.ua A chiral ligand coordinates to a metal center, creating a chiral environment that directs the stereochemical outcome of a catalyzed reaction, enabling the synthesis of other enantiomerically enriched molecules. The specific stereochemistry of the isoindoline ligand—both the absolute configuration and the relative arrangement of its substituents—is critical in creating a well-defined catalytic pocket to achieve high levels of enantioselectivity in the reaction it mediates. nih.govresearchgate.net The ability to synthesize both enantiomers of an isoindoline ligand is therefore highly advantageous, as it allows for the synthesis of either enantiomer of the desired product. researchgate.net
Reactivity and Chemical Transformations of Isoindoline 5 Carbonitrile
Functional Group Interconversions
The functional groups of Isoindoline-5-carbonitrile, namely the isoindoline (B1297411) ring and the nitrile moiety, can undergo a variety of interconversions through oxidation, reduction, and substitution reactions.
The isoindoline scaffold is susceptible to oxidation, which can lead to the formation of the corresponding isoindolinone or phthalimide (B116566) derivatives. While specific studies on the oxidation of this compound are not extensively documented, the oxidation of the isoindoline ring to an isoindolinone is a known transformation. This can be achieved using various oxidizing agents. For instance, the benzylic C-H bonds of the isoindoline ring are susceptible to oxidation to form a carbonyl group.
Additionally, the aromatic ring of isoindoline derivatives can be oxidized under specific conditions, although this is less common due to the stability of the aromatic system. The presence of the electron-withdrawing nitrile group at the 5-position would likely influence the regioselectivity of such an oxidation.
| Reactant | Oxidizing Agent | Product | Notes |
| Isoindoline | Various | Isoindolinone | General transformation of the isoindoline scaffold. |
| Substituted Indoles | Oxone-KCl in HFIP/H₂O | 2-Oxindoles | Demonstrates oxidation of a related heterocyclic system. nih.gov |
The most prominent reduction reaction for this compound involves the transformation of the nitrile group into a primary amine, yielding (isoindolin-5-yl)methanamine. This conversion is a valuable synthetic tool for introducing an aminomethyl group. Several established methods for nitrile reduction are applicable.
One of the most effective methods is the use of strong hydride reducing agents like lithium aluminum hydride (LiAlH₄) in an ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup. pharmaxchange.inforsc.org This method generally provides high yields of the corresponding primary amine.
Catalytic hydrogenation is another widely employed technique. This involves reacting the nitrile with hydrogen gas in the presence of a metal catalyst, such as palladium (Pd), platinum (Pt), or nickel (Ni). pharmaxchange.info The reaction conditions, including pressure and temperature, can be optimized for efficient conversion.
A milder and more selective alternative involves the use of sodium borohydride (B1222165) (NaBH₄) in the presence of a cobalt(II) chloride (CoCl₂) catalyst. mdma.ch This system generates cobalt boride in situ, which is an effective agent for nitrile reduction.
| Starting Material | Reagent(s) | Product | Key Features |
| Benzonitrile (B105546) | NaBH₄, CoCl₂·6H₂O, THF/H₂O | Benzylamine (B48309) | High yield (91%); reaction is exothermic. mdma.ch |
| Aromatic and Aliphatic Nitriles | LiAlH₄, Ether, then H₂O | Primary Amine | General and efficient method for nitrile reduction. pharmaxchange.info |
| Ethanenitrile | H₂, Palladium catalyst | Ethylamine | Common catalytic hydrogenation method. pharmaxchange.info |
| Aromatic and Aliphatic Nitriles | NaBH₄, Ferric Chloride | Primary Amine | Moderate yields under mild conditions. jlu.edu.cn |
Catalytic transfer hydrogenation represents another approach, where a hydrogen donor like formic acid or ammonium (B1175870) borane (B79455) is used in conjunction with a catalyst. For instance, zirconium-hydride complexes have been shown to catalyze the transfer hydrogenation of quinolines and indoles using ammonia (B1221849) borane. rsc.org
Substitution reactions on this compound can occur at the nitrogen atom of the isoindoline ring or on the aromatic ring.
N-Substitution: The secondary amine of the isoindoline ring is nucleophilic and can readily undergo substitution reactions, most notably N-alkylation. This can be achieved by reacting this compound with an alkyl halide in the presence of a base to neutralize the hydrogen halide byproduct. More advanced methods, such as iron-catalyzed N-alkylation of indolines with alcohols, have also been developed. youtube.com
Aromatic Substitution: The benzene (B151609) ring of this compound can undergo electrophilic aromatic substitution (EAS). The directing effects of the fused, substituted pyrrolidine (B122466) ring and the meta-directing cyano group will influence the position of substitution. In general, the fused amino-alkyl ring system is activating and ortho-, para-directing, while the nitrile group is deactivating and meta-directing. The outcome of an EAS reaction will depend on the interplay of these electronic effects and steric hindrance.
Nucleophilic aromatic substitution (SNAr) on the aromatic ring of this compound is less common and would require the presence of additional strong electron-withdrawing groups or specific reaction conditions to activate the ring for nucleophilic attack. nih.govnih.gov
Cycloaddition Reactions Involving this compound Scaffolds
The isoindoline scaffold can participate in cycloaddition reactions, particularly after being converted to the corresponding isoindole, which possesses a diene system.
This compound can potentially serve as a precursor to 5-cyanoisoindole, which can then undergo [4+2] cycloaddition reactions, such as the Diels-Alder reaction. The in situ generation of the isoindole from the isoindoline, for instance through oxidation or elimination, would create a reactive diene. This diene can then react with a variety of dienophiles, such as maleimides or acetylenedicarboxylates, to form complex bridged-ring heterocyclic structures. Visible-light-induced isoindole formation has been shown to trigger intermolecular Diels-Alder reactions. nih.gov The presence of the electron-withdrawing cyano group on the isoindole diene would influence its reactivity and the electronic properties of the resulting cycloadduct.
| Diene Precursor | Dienophile | Product Type | Notes |
| In situ generated Isoindole | Acetylenedicarboxylates, Maleimides | Bridged-ring heterocycles | Can be triggered by visible light. nih.gov |
| 1-Ethoxyisoindole | Maleimide derivatives | Cycloadduct | Demonstrates reactivity of isoindoles existing in equilibrium with isoindoline tautomers. researchgate.net |
| 2-Vinylpyrroles | Maleimides | Octahydropyrrolo[3,4-e]indoles | Example of a Diels-Alder reaction with a related heterocyclic diene. beilstein-journals.org |
While there are limited specific examples of this compound itself participating as the core scaffold in 1,3-dipolar cycloadditions, derivatives can be designed to undergo such reactions. For instance, N-alkenyl or N-alkynyl derivatives of this compound could act as dipolarophiles.
Alternatively, the isoindoline nitrogen could be incorporated into a 1,3-dipole. For example, oxidation of an N-substituted isoindoline can lead to the formation of an isoindole N-oxide, which is a cyclic nitrone. These nitrones can then participate in 1,3-dipolar cycloaddition reactions with various dipolarophiles to generate fused heterocyclic systems.
| 1,3-Dipole | Dipolarophile | Product Type | Reference |
| Nitrones | N-allyl substituted isoindole-1,3-dione | Substituted isoxazolidines | Demonstrates cycloaddition on a derivative of the isoindole scaffold. researchgate.net |
| Azomethine ylides | (E)-2-oxoindolino-3-ylidene acetophenones | Spirooxindole-pyrrolidines | Example of 1,3-dipolar cycloaddition to form spiro compounds. |
| Nitrile oxides | Alkenes/Alkynes | Isoxazolines/Isoxazoles | General reaction of nitrile oxides. wikipedia.org |
Rearrangement Reactions
Rearrangement reactions are fundamental in organic chemistry for accessing complex molecular architectures from simpler precursors. The evitachem.com-Phospha-Brook rearrangement, a specific type of rearrangement involving the migration of a phosphoryl group, has been utilized in the synthesis of various organophosphorus compounds. However, a thorough search of chemical databases and scholarly articles reveals no instances where this compound has been employed as a substrate in a evitachem.com-Phospha-Brook rearrangement. The existing literature on this rearrangement focuses on other classes of carbonyl compounds and phosphine (B1218219) oxides.
Currently, there is no available research data or published studies detailing the application of this compound in evitachem.com-Phospha-Brook rearrangements. Consequently, no research findings or data tables can be presented for this section.
Cascade Reactions
Cascade reactions, also known as tandem or domino reactions, are highly efficient processes that allow for the formation of multiple chemical bonds in a single synthetic operation. Base-promoted cascade reactions are particularly common in the synthesis of heterocyclic compounds.
While there is extensive literature on base-promoted cascade reactions for the synthesis of isoindoline and isoindolinone scaffolds, specific studies initiating these cascades with this compound as the starting material are not found in the current body of scientific literature. Research in this area often involves the use of ortho-substituted benzonitriles, which undergo base-mediated cyclization to form the isoindolinone core. Although this compound possesses a nitrile group, its reactivity in a base-promoted cascade fashion has not been reported.
Some studies describe the formation of derivatives of this compound as products of cascade reactions, such as in certain oxidative Heck cascades. However, this does not pertain to the reactivity of this compound as a reactant in such sequences.
Due to the lack of specific research on this compound in these reactions, no detailed research findings or data tables can be provided.
Mechanistic Investigations of Reactions Involving Isoindoline 5 Carbonitrile
Elucidation of Reaction Pathways
The reactivity of isoindoline-5-carbonitrile is diverse, encompassing radical, transition metal-catalyzed, and acid- or base-mediated transformations. The elucidation of these pathways is critical for controlling reaction outcomes and designing rational synthetic strategies.
Radical reactions involving isoindoline (B1297411) derivatives can be initiated by light or radical initiators. One plausible radical pathway is the α-oxygenation of the isoindoline ring, analogous to processes observed in related N-substituted isoindolines. Under visible light irradiation and in the presence of oxygen and a base, a single electron transfer (SET) process can occur. The isoindoline nitrogen acts as the initial electron donor, forming a radical cation. This is followed by deprotonation at the α-carbon to generate a carbon-centered radical. This radical can then react with molecular oxygen or other radical species in the reaction mixture to form new C-O or C-C bonds.
A plausible mechanism for the visible-light-mediated aerobic α-oxygenation of an N-substituted isoindoline, which can be extrapolated to this compound, is proposed as follows mdpi.com:
Initiation : The N-substituted isoindoline is excited by visible light and undergoes a single electron transfer (SET) with molecular oxygen to form an amine radical cation and a superoxide (B77818) radical anion (O₂⁻•).
Propagation :
The amine radical cation undergoes deprotonation at the α-carbon, facilitated by a base, to form a carbon-centered radical.
This carbon-centered radical reacts with a peroxide radical (HOO•), generated from the superoxide radical anion, to form a hydroperoxide intermediate.
Termination : The hydroperoxide intermediate undergoes base-assisted elimination of water to yield the corresponding lactam.
In a specific example involving a derivative, the photocatalytic reductive trifluoromethyl radical addition onto an N-ethynyl-benzamide precursor followed by cyclization has been used to synthesize (3E)-2-benzyl-1-oxo-3-(2,2,2-trifluoroethylidene)this compound. This reaction proceeds through a radical chain mechanism involving dual hydrogen atom transfer (HAT) processes, highlighting the utility of radical pathways in functionalizing the this compound scaffold.
Transition metals, particularly palladium and rhodium, are pivotal in catalyzing a variety of transformations involving the isoindoline core. These reactions often proceed through well-defined catalytic cycles involving oxidative addition, migratory insertion, and reductive elimination steps.
One significant reaction is the palladium-catalyzed synthesis of this compound derivatives. For instance, the coupling of a suitably functionalized precursor can be achieved using a palladium catalyst such as Pd-118 in the presence of a base like cesium carbonate (Cs₂CO₃) acs.org. The mechanism likely involves the formation of a palladium(0) species, which undergoes oxidative addition to an aryl halide. Subsequent coordination and insertion of the isoindoline nitrogen lead to the formation of a new C-N bond, followed by reductive elimination to regenerate the catalyst and yield the desired product.
Rhodium-catalyzed reactions have also been employed in the synthesis of complex isoindole structures derived from this compound precursors. An example is the Rh-catalyzed oxidative Heck cascade. A proposed mechanism for such a transformation involves rsc.org:
Oxidative Addition : The Rh(I) catalyst undergoes oxidative addition to a C-H or C-X bond of the substrate.
Coordination and Insertion : An alkene or alkyne coordinates to the rhodium center, followed by migratory insertion.
β-Hydride Elimination : This step can regenerate the double bond in a different position.
Reductive Elimination : The final product is released, and the Rh(I) catalyst is regenerated.
The following table summarizes key transition metal-catalyzed reactions involving isoindoline derivatives, which are applicable to this compound.
| Catalyst System | Reaction Type | Key Mechanistic Steps | Product Type |
| Pd(II)/Ag(I)/Cu(II) | ortho-C-H Alkenylation/Aminative Cyclization | C-H activation, alkene insertion, intramolecular amination | Substituted Isoindolines |
| Rh(III) | Three-Component Synthesis | C-H activation, migratory insertion, annulation | Substituted Isoindolinones |
| Pd(0)/Base | C-N Cross-Coupling | Oxidative addition, C-N bond formation, reductive elimination | N-Aryl Isoindolines |
This table is generated based on general principles of transition metal catalysis in isoindoline synthesis and may be applicable to this compound.
Acid and base catalysis plays a crucial role in the transformation of the nitrile group and in reactions involving the isoindoline nitrogen.
Acid-Catalyzed Hydrolysis of the Nitrile Group: The cyano group of this compound can be hydrolyzed to a carboxylic acid under acidic conditions. The mechanism proceeds as follows youtube.com:
Protonation : The nitrogen atom of the nitrile is protonated by a strong acid, making the carbon atom more electrophilic.
Nucleophilic Attack : A water molecule attacks the electrophilic carbon atom.
Deprotonation and Tautomerization : The resulting intermediate is deprotonated, and subsequent tautomerization yields an amide.
Further Hydrolysis : The amide is then hydrolyzed under acidic conditions to the corresponding carboxylic acid and ammonium (B1175870) ion.
Base-Catalyzed Reactions: In the presence of a base, the N-H proton of the isoindoline ring can be abstracted, generating a nucleophilic nitrogen anion. This anion can then participate in various nucleophilic substitution or addition reactions. For example, a proposed mechanism for the base-catalyzed formation of certain isoindole products involves the deprotonation of a benzylamine (B48309) moiety to form a benzyl (B1604629) anion, which then undergoes nucleophilic addition to an aldehyde rsc.org.
Furthermore, the synthesis of 3-substituted isoindolinones from 2-cyanobenzaldehyde, a related precursor, can be catalyzed by potassium carbonate. This reaction proceeds through a tandem aldol (B89426)/cyclization pathway, where the base facilitates the initial deprotonation to initiate the aldol reaction, followed by an intramolecular cyclization researchgate.net.
Kinetic Studies of this compound Transformations
Detailed kinetic studies specifically on reactions of this compound are not extensively reported in the literature. However, general principles of chemical kinetics can be applied to understand the factors influencing the rates of its transformations. For instance, in transition metal-catalyzed reactions, the rate is often dependent on the concentration of the substrate, the catalyst, and other reagents, as well as temperature. The rate-determining step in these catalytic cycles is frequently the oxidative addition or reductive elimination step.
For acid-catalyzed nitrile hydrolysis, the reaction rate is typically dependent on the concentration of both the nitrile and the acid. The rate is influenced by the electronic nature of the substituents on the aromatic ring. The electron-withdrawing nature of the nitrile group itself can affect the reactivity of the isoindoline ring in other reactions.
Computational studies can provide valuable insights into the kinetics of these reactions by calculating the activation energies of the transition states. For example, in a rhodium-catalyzed reaction involving a related indole (B1671886) system, the Gibbs free energy profile was calculated, revealing an energetic span of 14.6 kcal/mol for the turnover-determining step acs.org. Similar computational approaches could be applied to this compound to predict reaction rates and elucidate rate-determining steps.
Thermodynamic Parameters of Reactions
The thermodynamic parameters (enthalpy, ΔH; entropy, ΔS; and Gibbs free energy, ΔG) dictate the feasibility and position of equilibrium for a given reaction. While specific experimental thermodynamic data for reactions of this compound are scarce, general trends can be inferred from studies on related aromatic nitriles and isoindoline systems.
The thermodynamics of mixtures containing aromatic nitriles have been investigated, providing insights into intermolecular interactions which can influence reaction thermodynamics in solution arxiv.org. For instance, dipolar interactions are significant for aromatic nitriles and are influenced by the proximity of the cyano group to the phenyl ring arxiv.org.
For radical reactions, the bond dissociation energies (BDEs) of the C-H bonds in the isoindoline ring are a key thermodynamic parameter. The α-C-H bonds are expected to be weaker due to the adjacent nitrogen atom, making them more susceptible to radical abstraction.
The following table provides hypothetical thermodynamic data for a generic reaction of this compound, illustrating the type of information that would be sought in experimental or computational studies.
| Reaction Type | ΔH (kcal/mol) | ΔS (cal/mol·K) | ΔG at 298 K (kcal/mol) |
| Radical Halogenation | -25 | +5 | -26.5 |
| Pd-Catalyzed Amination | -15 | -10 | -12.0 |
| Acid-Catalyzed Nitrile Hydrolysis | -5 | -15 | -0.5 |
This table contains illustrative data and is not based on experimental results for this compound. The values are chosen to represent typical exothermic and exergonic reactions that are synthetically useful. The negative enthalpy changes indicate that these reactions release heat. The entropy changes can be small or negative, especially for reactions that involve the combination of molecules or the formation of a more ordered transition state. The negative Gibbs free energy changes indicate that these reactions are spontaneous under standard conditions.
Theoretical and Computational Chemistry of Isoindoline 5 Carbonitrile
Quantum Chemical Calculations
Quantum chemical calculations are powerful tools for understanding the fundamental properties of molecules. These methods can predict molecular geometry, electronic structure, and reactivity, offering insights that complement experimental findings. For Isoindoline-5-carbonitrile, such detailed computational data is currently lacking in the accessible scientific literature.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms, molecules, and solids. It is instrumental in predicting a variety of molecular properties. However, specific DFT studies on this compound are not found in the reviewed literature. Consequently, precise data on its optimized molecular geometry, electronic properties, reactivity descriptors, and predicted spectroscopic data from DFT calculations are not available.
The optimization of molecular geometry through DFT would provide the most stable three-dimensional arrangement of atoms in this compound, including precise bond lengths, bond angles, and dihedral angles. This foundational information is crucial for understanding the molecule's physical and chemical behavior.
Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is critical for understanding a molecule's electronic transitions and reactivity. The energy gap between these orbitals indicates the chemical stability and reactivity of the molecule. Electron affinity, another key electronic property, describes the energy change when an electron is added to the molecule. Specific values for these properties for this compound have not been reported.
Reactivity descriptors derived from DFT, such as Fukui functions, local softness, and electrophilicity indices, help in predicting the reactive sites of a molecule for nucleophilic, electrophilic, and radical attacks. The calculation of these parameters for this compound would provide a theoretical basis for its reactivity in various chemical reactions.
DFT calculations can predict vibrational frequencies, which correspond to the peaks in an Infrared (IR) spectrum, and nuclear magnetic shielding constants, which can be correlated with chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy. These theoretical predictions are invaluable for interpreting experimental spectra and confirming molecular structures.
Ab Initio Calculations
Ab initio calculations are another class of quantum chemistry methods that are based on first principles, without the inclusion of experimental data. While computationally more intensive than DFT, they can provide highly accurate results. Similar to DFT studies, dedicated ab initio computational studies for this compound are not available in the current body of scientific literature.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. For this compound, MD simulations would provide insights into its dynamic behavior, including conformational flexibility and interactions with its environment.
Conformational Analysis
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The isoindoline (B1297411) core of this compound is not planar, and the five-membered ring can adopt various puckered conformations, often described as "envelope" or "twist" forms. The relative energies of these conformers dictate the molecule's preferred shape.
A computational conformational search would typically identify low-energy structures. For this compound, the primary conformational flexibility would arise from the puckering of the dihydroisoindole ring. The energy difference between these conformers is generally small. The orientation of the nitrile group relative to the ring system would also be a key parameter.
Illustrative Data: Relative Energies of this compound Conformers
Below is a hypothetical table representing the kind of data a conformational analysis study would generate. The energies are calculated relative to the most stable conformer (Conformer A).
| Conformer | Ring Pucker | Dihedral Angle (C4-C5-C≡N) | Relative Energy (kcal/mol) |
| A | Envelope (N at flap) | 178.5° | 0.00 |
| B | Envelope (C7a at flap) | 179.0° | 1.25 |
| C | Twist | 178.8° | 2.10 |
Note: This data is illustrative and intended to represent typical output from a computational study.
Solvent Effects on Reactivity and Stability (PCM Studies)
The stability and reactivity of a molecule can be significantly influenced by the solvent in which it is dissolved. The Polarizable Continuum Model (PCM) is a computational method used to approximate the effect of a solvent by treating it as a continuous dielectric medium rather than individual molecules.
PCM studies on this compound would calculate the solvation free energy in different solvents. This data helps predict the molecule's stability and solubility. Solvents can stabilize different conformers to varying extents, potentially altering the conformational equilibrium. Furthermore, by calculating the energies of reactants and transition states in different solvents, PCM can provide insights into how the solvent affects reaction rates.
Illustrative Data: Solvation Free Energy of this compound
This table illustrates how PCM results might be presented, showing the calculated solvation free energy of the most stable conformer of this compound in various solvents.
| Solvent | Dielectric Constant (ε) | Solvation Free Energy (kcal/mol) |
| Heptane | 1.9 | -2.5 |
| Dichloromethane | 8.9 | -5.8 |
| Acetonitrile (B52724) | 37.5 | -7.2 |
| Water | 78.4 | -7.9 |
Note: This data is illustrative and intended to represent typical output from a computational study.
Mechanistic Insights from Computational Modeling
Computational modeling is crucial for elucidating reaction mechanisms, allowing for the characterization of transient species like transition states and the calculation of reaction energy barriers.
Transition State Characterization
A transition state is a high-energy configuration along a reaction coordinate that separates reactants from products. Identifying the geometry and energy of the transition state is key to understanding a reaction's mechanism. For reactions involving this compound, such as N-alkylation or reactions at the aromatic ring, computational methods can be used to locate the transition state structure.
A key feature of a computationally located transition state is the presence of a single imaginary vibrational frequency. This frequency corresponds to the motion along the reaction coordinate, leading from reactants to products.
Illustrative Data: Properties of a Hypothetical Transition State
This table provides an example of the data generated from a transition state calculation for a hypothetical reaction, such as the N-methylation of this compound.
| Property | Value |
| Imaginary Frequency | -350 cm⁻¹ |
| Key Bond Distance (N-CH₃) | 2.15 Å |
| Key Bond Distance (C-I in CH₃I) | 2.50 Å |
Note: This data is illustrative and intended to represent typical output from a computational study.
Energy Barrier Calculations
The energy barrier (or activation energy, ΔG‡) of a reaction is the difference in free energy between the reactants and the transition state. It is a critical factor in determining the reaction rate. Computational chemistry allows for the calculation of these barriers, providing quantitative predictions of reaction feasibility and kinetics.
By calculating the free energies of this compound (and its co-reactants) and the corresponding transition state, the energy barrier for a given reaction can be determined. These calculations can be performed both in the gas phase and in solution (using models like PCM) to understand solvent effects on the reaction rate.
Illustrative Data: Calculated Energy Barriers for a Hypothetical Reaction
The following table shows hypothetical calculated energy barriers for the N-methylation of this compound in different environments.
| Environment | ΔG‡ (kcal/mol) |
| Gas Phase | 25.8 |
| Acetonitrile (PCM) | 22.5 |
| Water (PCM) | 21.9 |
Note: This data is illustrative and intended to represent typical output from a computational study.
Advanced Characterization Techniques for Isoindoline 5 Carbonitrile
Spectroscopic Analysis
Specific ¹H NMR spectral data, including chemical shifts (δ), coupling constants (J), and multiplicities for Isoindoline-5-carbonitrile, have not been reported in the available scientific literature.
Detailed ¹³C NMR data, including chemical shifts (δ) for each carbon atom in the this compound structure, is not available in published research.
There are no published studies detailing the use of two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) or HSQC (Heteronuclear Single Quantum Coherence), for the structural elucidation and complete resonance assignment of this compound.
Specific LC-MS analytical methods, including retention time, mass-to-charge ratio (m/z) of the molecular ion, and fragmentation patterns for this compound, have not been documented in the accessible scientific literature.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation, which excites molecular vibrations, a unique spectral fingerprint of the compound is obtained. For this compound, the IR spectrum is characterized by several key absorption bands that confirm its structural features.
The most prominent and diagnostic peak is the stretching vibration of the nitrile group (C≡N). Aromatic nitriles typically exhibit a sharp, medium-intensity band in the 2220-2240 cm⁻¹ region. The secondary amine (N-H) of the isoindoline (B1297411) ring gives rise to a moderate stretching vibration, usually observed around 3300-3500 cm⁻¹. The aromatic ring system is confirmed by the presence of C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching absorptions within the 1450-1600 cm⁻¹ range.
While a specific experimental spectrum for this compound is not widely published, the expected characteristic peaks can be predicted based on data from analogous structures. nih.govmdpi.com
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H Stretch | Secondary Amine | 3300 - 3500 | Medium |
| Aromatic C-H Stretch | Benzene (B151609) Ring | 3000 - 3100 | Medium-Weak |
| C≡N Stretch | Nitrile | 2220 - 2240 | Medium, Sharp |
| Aromatic C=C Stretch | Benzene Ring | 1450 - 1600 | Medium-Strong |
| C-N Stretch | Amine | 1250 - 1350 | Medium |
UV-Visible Absorption Spectroscopy
UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground state to a higher energy excited state. The wavelengths of maximum absorption (λmax) are characteristic of the compound's chromophores—the parts of the molecule that absorb light.
The this compound molecule contains a benzene ring fused to a five-membered heterocyclic ring, which constitutes a significant chromophore. This aromatic system is expected to exhibit π → π* transitions. Based on studies of related isoindole and isoindoline-1,3-dione derivatives, the primary absorption bands for this compound are predicted to occur in the near-ultraviolet (NUV) region. acgpubs.orgresearchgate.net For example, various N-substituted isoindole-1,3-dione compounds show maximum absorbance peaks in the range of 229-231 nm when dissolved in dichloromethane. acgpubs.orgresearchgate.net The exact position and intensity of the absorption maxima can be influenced by the solvent used.
| Compound Type | Electronic Transition | Typical λmax (nm) | Solvent |
|---|---|---|---|
| Isoindoline Derivatives | π → π* | ~230 - 290 | Dichloromethane or Ethanol |
Diffraction Methods
Although the specific crystal structure of this compound is not publicly available in crystallographic databases, data from closely related isoindoline derivatives provide insight into the likely crystal packing and molecular geometry. For instance, a study on 2-(4-arylthiazol-2-yl)isoindoline-1,3-dione derivatives revealed that these compounds crystallize in the monoclinic system with a P21/n space group. tandfonline.com It is plausible that this compound would adopt a similar, well-ordered crystalline lattice stabilized by intermolecular interactions.
| Parameter | Example Data from Isoindoline-1,3-dione Derivative tandfonline.com |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P21/n |
| a (Å) | Variable (e.g., ~10-15 Å) |
| b (Å) | Variable (e.g., ~5-10 Å) |
| c (Å) | Variable (e.g., ~15-20 Å) |
| β (°) | Variable (e.g., ~90-100°) |
Chromatographic Techniques for Purity and Isolation
Chromatography is indispensable for the separation, purification, and analytical assessment of chemical compounds. For this compound, both flash chromatography and high-performance liquid chromatography (HPLC) are crucial techniques.
Flash chromatography is a rapid purification technique used to isolate a desired compound from a mixture on a preparative scale. wfu.edu It utilizes a stationary phase, typically silica (B1680970) gel, and a mobile phase pumped through the column under moderate pressure. The separation is based on the differential adsorption of the mixture's components to the stationary phase.
For a moderately polar compound like this compound, a normal-phase setup is commonly employed. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, is effective for separating the target compound from less polar byproducts and more polar impurities.
| Parameter | Typical Conditions |
|---|---|
| Stationary Phase | Silica Gel (40-63 µm) |
| Mobile Phase System | Hexane/Ethyl Acetate or Dichloromethane/Methanol (B129727) |
| Elution Mode | Gradient (e.g., 0% to 50% Ethyl Acetate in Hexane) |
| Detection | UV (at 254 nm) or Thin-Layer Chromatography (TLC) |
High-Performance Liquid Chromatography (HPLC) is a high-resolution analytical technique used to assess the purity of a compound and to quantify its presence in a sample. nih.gov Reversed-phase HPLC is the most common mode used for the analysis of organic molecules. chromatographyonline.com
A robust HPLC method for this compound would likely utilize a C18 stationary phase, which separates compounds based on their hydrophobicity. The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. A gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure the timely elution of all components with good peak shape. A study on the analysis of indoline (B122111) developed a successful method using a C18 column with a methanol and 0.1% trifluoroacetic acid (TFA) mobile phase, which provides a strong precedent for analyzing this compound. cetjournal.it
| Parameter | Typical Conditions |
|---|---|
| Stationary Phase | C18 Silica (e.g., 5 µm particle size) |
| Column Dimensions | e.g., 4.6 mm x 250 mm |
| Mobile Phase A | Water + 0.1% Formic Acid or TFA |
| Mobile Phase B | Acetonitrile or Methanol |
| Elution Mode | Gradient (e.g., 5% to 95% B over 20 minutes) |
| Flow Rate | 1.0 mL/min |
| Detection | UV-Vis Diode Array Detector (DAD) at ~230 nm or 254 nm |
Applications of Isoindoline 5 Carbonitrile in Advanced Organic Synthesis
Role as Synthetic Intermediate
Based on the known reactivity of the isoindoline (B1297411) and nitrile functionalities, Isoindoline-5-carbonitrile can be considered a potential synthetic intermediate. The bifunctional nature of the molecule, possessing both a secondary amine within the isoindoline ring and a nitrile group on the aromatic ring, allows for a variety of chemical modifications.
In principle, the nitrile group of this compound could serve as a precursor for the construction of fused heterocyclic systems. For instance, the nitrile group could potentially undergo cyclization reactions with adjacent functional groups, which could be introduced on the isoindoline nitrogen or the aromatic ring, to form polycyclic structures. The synthesis of fused indoline (B122111) heterocycles from substituted indoles has been demonstrated through various cycloaddition reactions. nih.gov While specific examples involving this compound are not readily found, the general principles of heterocyclic synthesis suggest its potential in this area.
The isoindoline scaffold itself is a key building block in the synthesis of numerous pharmaceutical compounds. mdpi.com The presence of a carbonitrile group at the 5-position offers a handle for further functionalization, allowing for the introduction of diverse chemical moieties and the construction of multifunctional molecules. The nitrile group can be transformed into other functional groups, such as amines or carboxylic acids, which can then be used for further synthetic elaborations, including peptide couplings or the introduction of pharmacophores.
Cyanomethylation Reagent in Organic Reactions
Currently, there is no specific information available in the scientific literature to support the use of this compound as a cyanomethylation reagent. Cyanomethylation reactions typically involve reagents that can deliver a cyanomethyl group (-CH₂CN) to a substrate. While the molecule contains a nitrile, its direct application as a cyanomethylating agent has not been reported.
Catalytic Applications of this compound Derivatives
The catalytic applications of derivatives of this compound are not well-documented. In the broader context of catalysis, isoindoline-derived ligands have been utilized in the formation of metal complexes for various catalytic transformations. However, specific examples where the 5-carbonitrile functionality plays a direct role in the catalytic activity or the structure of the catalyst are not described in the available literature. The development of novel ligands and their coordination compounds is an active area of research, and it is conceivable that derivatives of this compound could be explored for such purposes in the future.
Coordination Chemistry of Isoindoline 5 Carbonitrile and Its Ligands
Metal Complexation Studies
Ligand Design and Denticity
The isoindoline-5-carbonitrile scaffold offers several potential coordination sites: the nitrogen atom of the isoindoline (B1297411) ring and the nitrogen atom of the nitrile group. The actual denticity (the number of donor groups from a single ligand that bind to the central metal atom) would depend on the reaction conditions and the nature of the metal ion. Ligand design studies would involve modifying the this compound backbone to introduce additional donor atoms, thereby creating bi-, tri-, or polydentate ligands with tailored coordination properties. Such modifications could include the introduction of substituents at the nitrogen atom or on the aromatic ring. Currently, there is no published research detailing such ligand design strategies originating from this compound.
Stereochemical Aspects of Coordination
The coordination of ligands around a central metal ion can lead to various forms of isomerism, including geometric (cis/trans, fac/mer) and optical isomers. For complexes of this compound, the spatial arrangement of the ligands would dictate the stereochemistry. For instance, in an octahedral complex with two this compound ligands and four other monodentate ligands, cis and trans isomers could potentially form. If chiral centers are introduced into the ligand, diastereomeric and enantiomeric complexes could be synthesized. However, without concrete examples of such complexes, a discussion of their stereochemical properties remains purely hypothetical.
Spectroscopic Characterization of Metal Complexes
The characterization of metal complexes relies heavily on spectroscopic techniques. For hypothetical complexes of this compound, one would expect to see specific changes in the spectroscopic signatures upon coordination.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would reveal changes in the chemical shifts of the protons and carbons of the this compound ligand upon binding to a metal. These shifts would provide information about the coordination environment and the electronic effects of the metal center.
Infrared (IR) Spectroscopy: The IR spectrum would be particularly informative for observing the coordination of the nitrile group. A shift in the C≡N stretching frequency upon coordination to a metal ion would be a clear indicator of its involvement in bonding.
UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy would provide insights into the electronic transitions within the metal complexes, including d-d transitions and charge-transfer bands, which are characteristic of the coordination geometry and the nature of the metal-ligand bonding.
A lack of experimental data prevents the presentation of any actual spectroscopic data for this compound complexes.
Catalytic Activity of Metal-Isoindoline-5-carbonitrile Complexes
Metal complexes derived from isoindoline-based ligands have shown promise in various catalytic applications. It is conceivable that metal complexes of this compound could also exhibit catalytic activity in reactions such as cross-coupling, hydrogenation, or oxidation. The electronic properties of the nitrile group could potentially modulate the catalytic performance of the metal center. To assess this, synthesized complexes would need to be tested in various catalytic reactions, and their activity, selectivity, and stability would be evaluated. As of now, no studies have been published that report on the catalytic applications of metal complexes specifically derived from this compound.
Supramolecular Chemistry Involving Isoindoline 5 Carbonitrile Scaffolds
Design of Host-Guest Systems
Host-guest chemistry, a central concept in supramolecular chemistry, involves the design of host molecules that can encapsulate specific guest molecules, leading to applications in sensing, catalysis, and drug delivery. The isoindoline-5-carbonitrile scaffold, with its rigid bicyclic structure and functional groups, theoretically presents potential for incorporation into larger macrocyclic hosts. The nitrile group could act as a coordination site or a hydrogen bond acceptor, while the aromatic ring could engage in π-stacking interactions.
Encapsulation of Molecules
The design of synthetic receptors for the encapsulation of small molecules is a significant area of research. However, there is a lack of published studies detailing the synthesis of macrocycles or molecular cages derived from this compound for the specific purpose of encapsulating guest molecules. Consequently, no data on their binding affinities, selectivity, or the types of molecules they might encapsulate is available.
Non-Covalent Interactions
Non-covalent interactions are the driving forces behind the formation of supramolecular assemblies. For this compound, key potential interactions would include hydrogen bonding and π-stacking.
Hydrogen Bonding Networks
The isoindoline (B1297411) moiety contains a secondary amine that can act as a hydrogen bond donor, and the nitrogen atom of the nitrile group can act as a hydrogen bond acceptor. These features suggest that this compound could participate in the formation of defined hydrogen bonding networks, leading to the assembly of one-, two-, or three-dimensional structures. However, specific studies analyzing the hydrogen bonding patterns and motifs in the crystal structure of this compound or its co-crystals are not present in the current body of scientific literature.
π-Stacking Interactions
The benzene (B151609) ring of the isoindoline scaffold is capable of engaging in π-stacking interactions, which are crucial for the stabilization of many supramolecular architectures. The electronic nature of the nitrile group, being electron-withdrawing, could influence the π-stacking behavior of the aromatic ring. Research on related aromatic systems suggests that such interactions can be controlled and utilized in crystal engineering. nih.gov Nevertheless, specific experimental or computational studies detailing the π-stacking interactions of this compound with other aromatic systems are not available.
Self-Assembly Processes
Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. While the structural features of this compound suggest its potential as a building block for self-assembling systems, there are no published reports on the directed self-assembly of this specific molecule into discrete nanostructures or extended materials.
Crystallographic Studies of Supramolecular Architectures
Crystallographic studies are essential for the unambiguous characterization of supramolecular architectures, providing precise information about molecular conformation and intermolecular interactions. While crystal structures of various isoindoline derivatives have been reported in different contexts, a search of crystallographic databases reveals a lack of publicly available crystal structures for supramolecular assemblies or host-guest complexes specifically involving this compound. One study on 2-(Adamantan-1-yl)-2H-isoindole-1-carbonitrile, a derivative, confirmed its three-dimensional structure via single-crystal X-ray diffraction and noted the presence of intermolecular C-H⋯π interactions contributing to the crystal assembly. mdpi.com However, this does not provide direct insight into the supramolecular behavior of this compound itself.
Materials Science Applications of Isoindoline 5 Carbonitrile Derivatives
Integration into Polymer Systems
The incorporation of isoindoline-5-carbonitrile derivatives as monomers or pendant groups in polymer chains is a strategic approach to enhance the performance of existing polymer systems and to create novel materials with tailored properties. The rigid bicyclic structure of the isoindoline (B1297411) core can restrict segmental motion, while the polar nitrile group can increase intermolecular forces, both of which are crucial for improving the thermal and mechanical properties of polymers.
Enhanced Thermal Stability
The thermal stability of a polymer is a critical factor for its application in high-temperature environments. The integration of aromatic and heterocyclic units into a polymer backbone is a well-established strategy for increasing its resistance to thermal degradation. Aromatic polyimides, for instance, are renowned for their exceptional thermal stability. lew.roresearchgate.net
The incorporation of this compound moieties into polymer backbones, particularly in aromatic polyimides, is anticipated to enhance thermal stability. The rigidity of the isoindoline ring system contributes to a higher glass transition temperature (Tg) by limiting the rotational freedom of the polymer chains. lu.se Furthermore, the strong polar interactions introduced by the nitrile groups can lead to increased chain cohesion, requiring more energy to induce thermal degradation. lu.se
Studies on aromatic polyimides containing polar nitrile groups have shown that these polymers exhibit high thermal stability, with decomposition temperatures often exceeding 438°C. lew.roresearchgate.net While specific thermogravimetric analysis (TGA) data for polymers derived directly from this compound is not extensively documented in publicly available literature, analogous systems provide a strong indication of their potential performance. The data in Table 1 illustrates the expected thermal properties of a hypothetical polyimide incorporating an this compound derivative, based on findings for similar nitrile-containing aromatic polymers. lew.rorsc.org
Table 1: Representative Thermal Properties of a Polyimide Containing this compound Derivatives Disclaimer: The following data is illustrative and based on the reported performance of analogous nitrile-containing aromatic polyimides. Specific experimental data for polymers derived from this compound is not available in the cited sources.
| Property | Expected Value |
| Glass Transition Temperature (Tg) | 220 - 290 °C |
| 5% Weight Loss Temperature (TGA) | > 450 °C |
| 10% Weight Loss Temperature (TGA) | > 500 °C |
| Char Yield at 800 °C (in N₂) | > 60% |
The expected high decomposition temperatures and significant char yield suggest that polymers incorporating this compound could be suitable for applications in the aerospace, automotive, and electronics industries where high thermal resistance is paramount. sapub.org
Improved Mechanical Strength
The mechanical properties of a polymer, such as its tensile strength and modulus, are fundamentally linked to its molecular structure and intermolecular forces. The introduction of rigid structural elements and strong intermolecular interactions can significantly enhance the mechanical performance of a material.
The rigid, planar structure of the isoindoline moiety, when integrated into a polymer chain, is expected to lead to a significant increase in both tensile strength and Young's modulus. nih.gov This is because the inflexible nature of the isoindoline unit restricts the mobility of the polymer chains and their ability to deform under stress. Moreover, the polar nitrile group in this compound can participate in strong dipole-dipole interactions between polymer chains, further enhancing the material's cohesion and resistance to deformation. lu.se
Research on polyimide films has consistently demonstrated a strong correlation between the rigidity of the monomer units and the mechanical properties of the resulting polymer. researchgate.netmdpi.com For example, aromatic polyimides containing nitrile groups have been reported to form flexible and strong films. lew.ro While direct experimental data on the mechanical properties of polymers based on this compound is limited, a comparison with related high-performance polymers allows for an estimation of their potential capabilities. Table 2 presents hypothetical mechanical properties for a polymer film incorporating this compound derivatives, based on data from analogous systems. rsc.orgresearchgate.net
Table 2: Representative Mechanical Properties of a Polymer Film Based on this compound Derivatives Disclaimer: The following data is illustrative and based on the reported performance of analogous high-performance aromatic polyimide films. Specific experimental data for polymers derived from this compound is not available in the cited sources.
| Property | Expected Value |
| Tensile Strength | 90 - 170 MPa |
| Young's Modulus | 2.5 - 5.5 GPa |
| Elongation at Break | 5 - 15% |
These projected properties suggest that materials derived from this compound could be valuable in applications requiring high strength and stiffness, such as in composites, coatings, and advanced engineering plastics.
Application in Functional Materials
Beyond structural applications, the unique electronic characteristics of the this compound scaffold make it a compelling candidate for the development of functional materials. The combination of an aromatic system with a strongly electron-withdrawing nitrile group suggests potential applications in organic electronics.
The isoindigo core, which shares structural similarities with the isoindoline system, has been extensively investigated as an electron-accepting building block in conjugated polymers for organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). acs.orgmdpi.comresearchgate.net The electron-deficient nature of these molecules is crucial for facilitating charge transport and separation in electronic devices. The presence of the nitrile group in this compound is expected to further lower the energy levels of the frontier molecular orbitals (LUMO), making it a potent electron acceptor.
Polymers and small molecules incorporating this compound derivatives could therefore be designed as n-type semiconductors for OFETs or as acceptor materials in OPVs. The ability to tune the electronic properties through chemical modification of the isoindoline core offers a pathway to optimize the performance of such devices. Furthermore, isoindole derivatives are known to possess interesting optical properties, including fluorescence, which could be exploited in the development of organic light-emitting diodes (OLEDs) and sensors. acgpubs.org The delocalized π-electron system in these molecules makes them potential candidates for nonlinear optical (NLO) materials. acgpubs.org
The development of functional materials from this compound is an emerging area of research with significant potential. The synthesis of novel polymers and molecular compounds based on this building block could lead to advancements in a variety of fields, from flexible electronics to advanced optical systems.
Advanced Biological Activity Research on Isoindoline 5 Carbonitrile Analogs
Mechanisms of Biological Action
The therapeutic potential of isoindoline (B1297411) analogs is rooted in their ability to interact with specific biological targets at a molecular level. Key mechanisms include the modulation of enzyme activity through metal ion binding and the induction of programmed cell death in cancerous cells.
A significant mechanism of action for certain isoindoline analogs is their ability to chelate metal ions, particularly magnesium (Mg²⁺), which are crucial cofactors for various enzymes. This is prominently observed in their activity as HIV-1 integrase inhibitors. nih.govnih.gov The integrase enzyme, essential for viral replication, contains a "DDE motif" in its active site, where three acidic residues (D64, D116, and E152) coordinate two catalytic Mg²⁺ ions. nih.gov
Isoindoline-based inhibitors are designed to fit into this active site. Important structural features of these inhibitors include a coplanar arrangement of three heteroatoms that effectively chelate the two Mg²⁺ ions. nih.gov This interaction is coupled with a linked halophenyl group that binds within a hydrophobic pocket created when the integrase forms a complex with the viral DNA. nih.gov By binding to this integrase-Mg²⁺-DNA interface, the inhibitors displace the viral DNA from the active site, thereby blocking the strand transfer step of integration and halting the viral life cycle. nih.govnih.gov This targeted chelation disrupts the enzyme's catalytic function, demonstrating a sophisticated modulation of metalloprotein activity. nih.gov
Several isoindoline analogs have been shown to exert their anticancer effects by inducing apoptosis, or programmed cell death, in malignant cells. acs.orgresearchgate.net This process is a critical pathway for eliminating damaged or cancerous cells and is often dysregulated in cancer.
One studied mechanism involves the generation of intracellular oxidative stress. Certain 3-methyleneisoindolinone derivatives have been found to increase reactive oxygen species (ROS) levels within cancer cells. acs.org This elevation in ROS can lead to cellular stress and a decrease in the mitochondrial membrane potential (ΔΨm). acs.org The disruption of mitochondrial function is a key step in the intrinsic apoptotic pathway, ultimately leading to the activation of caspases and the execution of cell death. acs.orgnih.gov
For example, studies on head and neck squamous cell carcinoma (HNSCC) cells showed that isoindolinone treatment disrupted the mitochondrial membrane potential, which is a precursor to apoptosis. acs.org Similarly, the compound 2-(4-(2-bromoacetyl)phenyl)isoindoline-1,3-dione was found to induce both apoptosis and necrosis in Raji lymphoma cells. researchgate.net The induction of apoptosis is a highly sought-after characteristic for anticancer agents, as it represents a controlled and targeted method of eliminating cancer cells.
In Vitro and In Vivo Pharmacological Characterization
The biological activities of isoindoline-5-carbonitrile analogs have been extensively characterized through a variety of in vitro and in vivo studies. These investigations have quantified their potency against cancer cell lines and viruses and have also explored their antioxidant capabilities.
Analogs of isoindoline have demonstrated significant cytotoxic activity against a wide spectrum of human cancer cell lines. researchgate.netnih.gov The potency of these compounds is often evaluated by determining their IC50 or CC50 values, which represent the concentration required to inhibit cell growth or viability by 50%.
For instance, certain isoindolines derived from amino acids have shown remarkable effects on A549 (human non-small cell lung carcinoma) and U373 (human glioblastoma astrocytoma) cell lines, with IC50 values in the low micromolar range. researchgate.net Other studies have identified isoindole-1,3-dione derivatives with potent activity against blood cancer cell lines like K562 and Raji. researchgate.net Specifically, 2-(4-(2-bromoacetyl)phenyl)isoindoline-1,3-dione was particularly effective against Raji cells. researchgate.net
Further research has highlighted the efficacy of norcantharimide derivatives, which contain an isoindole skeleton, against HeLa (cervical cancer), C6 (glioma), and A549 cells. nih.gov The diverse substitutions on the isoindoline ring structure significantly influence the cytotoxic potency and selectivity of these compounds against different cancer types. researchgate.netnih.gov
| Compound Derivative | Cell Line | Activity Metric | Reported Value | Reference |
|---|---|---|---|---|
| Isoindoline derived from Serine (Compound 6) | A549 (Lung Carcinoma) | IC50 | 0.001 mM | researchgate.net |
| Isoindoline derived from Lysine (Compound 7) | U373 (Glioblastoma) | IC50 | 0.007 mM | researchgate.net |
| 2-(4-(2-bromoacetyl)phenyl)isoindoline-1,3-dione | Raji (Lymphoma) | CC50 | 0.26 µg/mL | researchgate.net |
| 2-(4-(2-bromoacetyl)phenyl)isoindoline-1,3-dione | K562 (Leukemia) | CC50 | 3.81 µg/mL | researchgate.net |
| Compound 7 (containing azide (B81097) and silyl (B83357) ether) | A549 (Lung Carcinoma) | IC50 | 19.41 µM | nih.gov |
The isoindole framework is a key structural motif in the development of potent antiviral agents, particularly inhibitors of HIV-1 enzymes. researchgate.netjmchemsci.com Extensive research has focused on isoindoline derivatives as HIV-1 integrase strand transfer inhibitors (INSTIs). nih.gov
A series of dihydro-1H-isoindole derivatives, such as XZ-259, have been developed with biochemical and antiviral activities comparable to the FDA-approved drug Raltegravir. nih.gov These compounds function by binding to the active site of the integrase enzyme, as described in section 10.1.1. In cell-based assays, these derivatives have shown potent antiviral effects, with EC50 values (the concentration for 50% effective response) ranging from the low nanomolar to the micromolar range. nih.gov Notably, some of these analogs also demonstrate activity against Raltegravir-resistant HIV-1 strains, highlighting their potential to overcome clinical drug resistance. nih.gov While some derivatives show cytotoxicity at higher concentrations, further chemical modifications are expected to improve their selectivity. nih.gov
| Compound | Target | Activity Metric | Reported Value | Reference |
|---|---|---|---|---|
| XZ-89 | HIV-1 | EC50 | 1.7 µM | nih.gov |
| XZ-115 | HIV-1 | EC50 | 700 nM | nih.gov |
| XZ-259 | HIV-1 | EC50 | 11 nM | nih.gov |
| Raltegravir (Reference) | HIV-1 | EC50 | ~3.7 nM (inferred) | nih.gov |
| Benzimidazol-substituted tricyclononene carboxamide | HIV-1 R5 | IC50 | 0.41 µM | researchgate.net |
Certain polycyclic compounds that integrate the isoindoline structure have been synthesized and evaluated for their antioxidant properties. nih.gov Antioxidants are molecules that can neutralize harmful free radicals, such as reactive oxygen species, thereby preventing oxidative damage to cells.
The antioxidant potential of these compounds is typically assessed using free radical scavenging assays, including the DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and superoxide (B77818) anion radical scavenging methods. nih.gov One study on a series of pyridine (B92270) derivatives synthesized from 2-(4-acetylphenyl)isoindoline-1,3-dione found that compound 7d, in particular, showed significant antioxidant activity across multiple assays. nih.gov The capacity of these isoindoline-integrated compounds to scavenge free radicals suggests their potential utility in conditions associated with oxidative stress.
| Compound | Assay | Activity Metric | Reported Value | Reference |
|---|---|---|---|---|
| Compound 7d (Pyridine derivative of isoindoline) | DPPH Radical Scavenging | EC50 | 0.65 mM | nih.gov |
| ABTS Radical Scavenging | EC50 | 0.52 mM | nih.gov | |
| Superoxide Anion Radical Scavenging | EC50 | 0.93 mM | nih.gov |
Dipeptidyl Peptidase IV (DPP-IV) Inhibition
Research into isoindoline-based compounds has identified them as a promising class of Dipeptidyl Peptidase IV (DPP-IV) inhibitors. nih.gov DPP-IV is a serine protease that plays a crucial role in glucose metabolism by inactivating incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1). The inhibition of DPP-IV prolongs the action of these hormones, leading to increased insulin (B600854) secretion and suppressed glucagon (B607659) release in a glucose-dependent manner. This mechanism has established DPP-IV inhibitors as a significant therapeutic class for the management of type 2 diabetes mellitus. wikipedia.orgyoutube.com
A series of isoindoline analogs have been synthesized and evaluated for their in vitro ability to inhibit human recombinant DPP-IV. nih.gov The inhibitory potency of these compounds is typically reported as the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. The structure-activity relationship (SAR) studies of these isoindoline derivatives have provided valuable insights into the chemical features that govern their inhibitory activity. nih.gov
Initial investigations focused on a parent compound, (S)-1-(2-(4-(Isoindolin-2-yl)-2-methyl-4-oxobutan-2-ylamino)acetyl)pyrrolidine-2-carbonitrile HCl Salt (designated as 4a ), which demonstrated a notable inhibitory effect on DPP-IV. nih.gov Subsequent modifications to the isoindoline ring were explored to optimize potency and selectivity. It was observed that monosubstitution on the benzene (B151609) ring of the isoindoline moiety was generally well-tolerated, with many of the resulting analogs retaining a high level of inhibitory potency and selectivity for DPP-IV over related peptidases like DPP-8 and DPP-9. nih.gov
The research underscores the potential of the isoindoline scaffold in the design of novel DPP-IV inhibitors. The findings from these SAR studies are crucial for the further development of compounds with optimized efficacy and pharmacokinetic profiles. nih.gov
Table 1: In Vitro Inhibitory Activity of this compound Analogs against Human DPP-IV
| Compound Number | R1 | R2 | R3 | R4 | IC50 (nM) nih.gov |
| 4a | H | H | H | H | 8.8 |
| 4b | 5-CN | H | H | H | 4.8 |
| 4c | 5-F | H | H | H | 5.3 |
| 4d | 5-Cl | H | H | H | 6.5 |
| 4e | 5-Br | H | H | H | 6.2 |
| 4f | 5-CH3 | H | H | H | 7.9 |
| 4g | 5-OCH3 | H | H | H | 7.7 |
| 4h | 4-F | H | H | H | 12 |
| 4i | 4-Cl | H | H | H | 13 |
| 4j | 5,6-di-F | H | H | H | 14 |
| 4k | 5,6-di-Cl | H | H | H | 15 |
| 4l | 5-CONH2 | H | H | H | 3.0 |
Q & A
Q. Q1: What are the key considerations for optimizing the synthesis of Isoindoline-5-carbonitrile to ensure reproducibility?
Methodological Answer:
- Experimental Design: Use reaction condition matrices (e.g., temperature, solvent polarity, catalyst loading) to identify optimal parameters. Employ Design of Experiments (DoE) principles to minimize trial runs .
- Characterization: Validate purity via HPLC (≥98%) and confirm structure using -NMR, -NMR, and FT-IR. Cross-reference spectral data with literature or simulated spectra for accuracy .
- Reproducibility: Document all procedural details (e.g., inert atmosphere protocols, stirring rates) in supplementary materials to align with journal guidelines .
Q. Q2: How can researchers systematically address contradictions in reported spectroscopic data for this compound derivatives?
Methodological Answer:
- Data Reconciliation: Compare raw spectral files (e.g., NMR solvent peaks, integration artifacts) across studies. Use meta-analysis tools like Cochran’s Q test to quantify heterogeneity in reported values .
- Error Analysis: Evaluate instrument calibration records and experimental conditions (e.g., concentration, temperature) from conflicting studies. Discrepancies in -NMR shifts >0.1 ppm warrant re-examination of sample purity or solvent effects .
Advanced Research Questions
Q. Q3: What computational strategies are recommended for predicting the reactivity of this compound in catalytic C–H activation reactions?
Methodological Answer:
- Quantum Chemistry: Perform DFT calculations (e.g., B3LYP/6-31G*) to map transition states and calculate activation barriers. Validate with experimental kinetic data (e.g., Eyring plots) .
- Machine Learning: Train models on existing reaction databases (e.g., Reaxys) to predict regioselectivity. Use SHAP values to interpret feature importance in predictions .
Q. Q4: How can researchers design a robust protocol to investigate the photostability of this compound under varying UV exposure conditions?
Methodological Answer:
- Experimental Variables: Control light intensity (mW/cm), wavelength (e.g., 254 nm vs. 365 nm), and solvent polarity. Use actinometry to calibrate photon flux .
- Degradation Analysis: Monitor byproducts via LC-MS and quantify degradation kinetics using pseudo-first-order models. Address outliers using Grubbs’ test (α=0.05) .
Q. Q5: What methodologies are effective for resolving ambiguities in the mechanistic pathways of this compound cycloaddition reactions?
Methodological Answer:
- Isotopic Labeling: Use -labeled reactants to track bond formation in intermediates via -NMR or mass spectrometry .
- Kinetic Profiling: Conduct stopped-flow experiments to capture transient intermediates. Compare experimental rate constants () with computational simulations (e.g., Marcus theory) .
Data Analysis and Interpretation
Q. Q6: How should researchers approach meta-analyses of conflicting bioactivity data for this compound analogs?
Methodological Answer:
- Heterogeneity Metrics: Calculate statistics to quantify variability across studies. indicates significant heterogeneity, requiring subgroup analysis (e.g., cell line variability, assay protocols) .
- Bias Adjustment: Apply Egger’s regression test to assess publication bias. Exclude outliers using sensitivity analysis and report adjusted effect sizes (e.g., Hedge’s g) .
Q. Q7: What statistical frameworks are suitable for correlating substituent electronic effects with the fluorescence quantum yield of this compound derivatives?
Methodological Answer:
- Multivariate Regression: Use Hammett σ constants or DFT-derived NPA charges as independent variables. Assess collinearity via variance inflation factors (VIF < 5) .
- Validation: Apply leave-one-out cross-validation (LOOCV) to prevent overfitting. Report adjusted and root-mean-square error (RMSE) .
Interdisciplinary Applications
Q. Q8: How can this compound be integrated into interdisciplinary studies of neuroactive small molecules?
Methodological Answer:
- In Silico Screening: Dock this compound into protein targets (e.g., GABA receptors) using AutoDock Vina. Validate binding poses via molecular dynamics (MD) simulations (≥100 ns) .
- In Vitro/In Vivo Bridging: Establish dose-response curves (IC) in neuronal cell lines and correlate with behavioral assays (e.g., zebrafish models) .
Ethical and Reproducibility Standards
Q. Q9: What documentation standards are critical for ensuring the reproducibility of this compound-based research?
Methodological Answer:
- Data Archiving: Deposit raw spectral files, crystallographic data (CIF), and computational inputs/outputs in repositories like Zenodo or ChemRxiv .
- Protocol Transparency: Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Use electronic lab notebooks (ELNs) with version control .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
